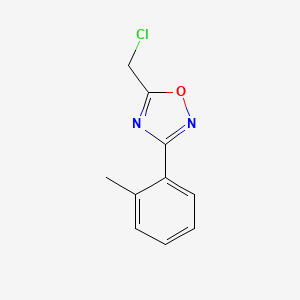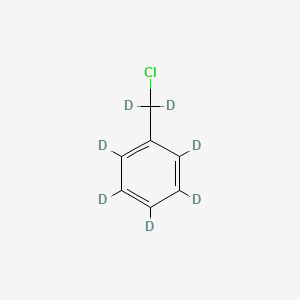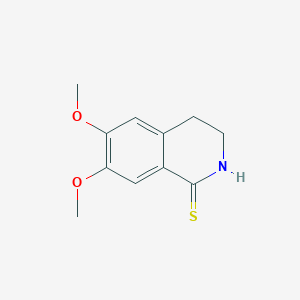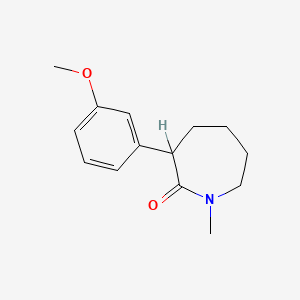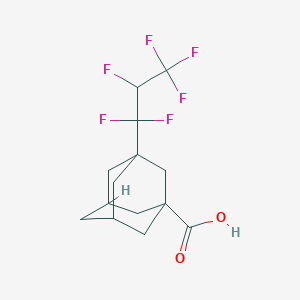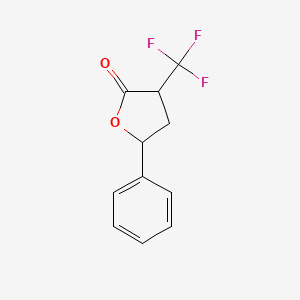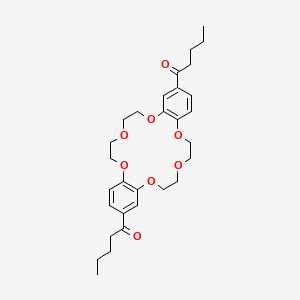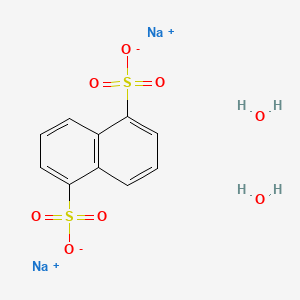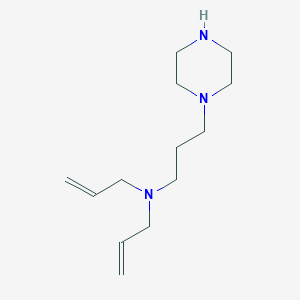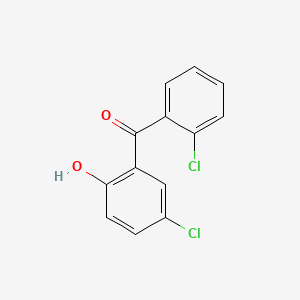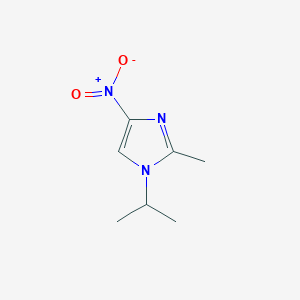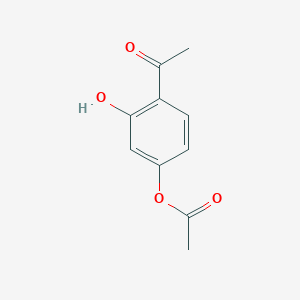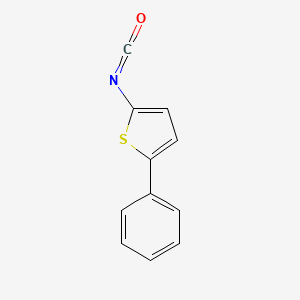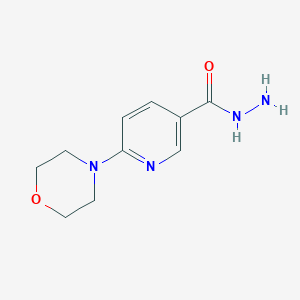![molecular formula C13H11ClO5 B1597965 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid CAS No. 301683-08-9](/img/structure/B1597965.png)
2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
Descripción general
Descripción
“2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid” is a compound with the CAS Number: 301683-08-9 . It has a molecular weight of 282.68 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves reactions with organic halides . For example, the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate, has been used to synthesize related compounds .Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H11ClO5/c1-6-3-12(15)19-10-5-11(9(14)4-8(6)10)18-7(2)13(16)17/h3-5,7H,1-2H3,(H,16,17) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 282.68 . It is typically stored at room temperature and is available in powder form .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
One of the notable scientific research applications of compounds related to 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid involves their synthesis for the evaluation of antimicrobial activities. For instance, derivatives of chromonyl-2(3H)-furanone, which share structural similarities with the compound , have been synthesized and studied for their antibacterial and antifungal properties. These studies reveal that some of these synthesized compounds exhibit promising antimicrobial activities against strains such as Escherichia coli, Staphylococcus aureus, Aspergillus flavus, and Candida albicans (Ramadan & El‐Helw, 2018).
Reactions and Derivative Formation
Another area of research focuses on the reactions of related chromen derivatives with various reagents to form novel compounds. For example, ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates have been reacted with S-methylisothiosemicarbazide hydroiodide to form triazine derivatives under specific conditions (Vetyugova et al., 2018). This type of research demonstrates the potential of chromen derivatives in the synthesis of chemically diverse and potentially biologically active molecules.
Oxidation Mechanisms and Selectivity
Research has also explored the oxidation mechanisms and selectivity of related compounds using aqueous platinum salts. Such studies aim to understand the reactivity and transformation pathways of these compounds under oxidative conditions, which could have implications for their use in various chemical synthesis processes (Labinger et al., 1993).
Multicomponent Synthesis Approaches
Additionally, multicomponent synthesis approaches have been developed for the preparation of derivatives like substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates, utilizing readily accessible starting materials under mild conditions. This research highlights the versatility and efficiency of multicomponent reactions in creating complex molecules from simpler precursors (Komogortsev et al., 2022).
Microwave-Assisted Synthesis and Biological Activity
Furthermore, microwave-assisted synthesis techniques have been employed to create novel 2H-Chromene derivatives with potential biological activities. These studies not only provide insights into more efficient synthesis methods but also explore the antimicrobial potential of the synthesized compounds (El Azab et al., 2014).
Propiedades
IUPAC Name |
2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO5/c1-6-3-12(15)19-10-5-11(9(14)4-8(6)10)18-7(2)13(16)17/h3-5,7H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJGTVXAFAIJDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378157 | |
| Record name | 2-[(6-Chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid | |
CAS RN |
301683-08-9 | |
| Record name | 2-[(6-Chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



